molecular formula C20H21N3O4S B2438040 N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide CAS No. 1251590-53-0

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide

Cat. No.: B2438040
CAS No.: 1251590-53-0
M. Wt: 399.47
InChI Key: HXGCWMVLRFRWNS-UHFFFAOYSA-N
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Description

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the formation of the thieno[2,3-b]pyridine core followed by functionalization at various positions. Key steps may involve:

    Cyclization reactions: to form the thieno[2,3-b]pyridine core.

    Substitution reactions: to introduce the 3,5-dimethylphenyl and other substituents.

    Hydroxylation and amide formation: to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Use in the development of organic semiconductors or as a building block for complex molecular architectures.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

5-N-(3,5-dimethylphenyl)-4-hydroxy-2-N,2-N,3-trimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-9-6-10(2)8-12(7-9)21-17(25)14-15(24)13-11(3)16(20(27)23(4)5)28-19(13)22-18(14)26/h6-8H,1-5H3,(H,21,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGCWMVLRFRWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(NC2=O)SC(=C3C)C(=O)N(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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